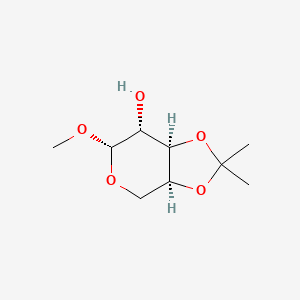
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-异丙叉基-β-L-阿拉伯糖吡喃糖苷甲酯: 是一种合成的糖类衍生物。它是阿拉伯糖吡喃糖苷的修饰形式,阿拉伯糖吡喃糖苷是一种糖分子。这种化合物常用于生物化学研究,并在各个科学领域都有应用。
准备方法
合成路线和反应条件: 3,4-异丙叉基-β-L-阿拉伯糖吡喃糖苷甲酯可以通过多步合成方法合成。合成通常包括保护阿拉伯糖吡喃糖苷的羟基,然后进行甲基化和异丙叉基形成。反应条件通常包括使用酸性或碱性催化剂来促进所需产物的形成。
工业生产方法: 在工业环境中,3,4-异丙叉基-β-L-阿拉伯糖吡喃糖苷甲酯的生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括结晶和纯化步骤以获得最终产物。
化学反应分析
反应类型: 3,4-异丙叉基-β-L-阿拉伯糖吡喃糖苷甲酯会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或醛。
还原: 还原反应可以将该化合物转化为醇或其他还原形式。
取代: 使用合适的试剂,可以将羟基用其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 酰氯或卤代烷等试剂用于取代反应。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羧酸,而还原可能产生醇。
科学研究应用
3,4-异丙叉基-β-L-阿拉伯糖吡喃糖苷甲酯在科学研究中有多种应用:
化学: 它被用作合成寡糖和多糖的前体。
生物学: 该化合物用于涉及碳水化合物代谢和酶相互作用的研究。
医学: 对该化合物的研究包括其作为细菌生长抑制剂的潜力,其通过抑制蛋白质合成来实现。
工业: 它用于生产各种生化产品,并用作分析化学中的参考标准。
作用机制
3,4-异丙叉基-β-L-阿拉伯糖吡喃糖苷甲酯的作用机制涉及它与特定分子靶标的相互作用。在生物系统中,它可能通过与核糖体亚基结合或干扰酶活性来抑制蛋白质合成。确切的途径和分子靶标可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物:
β-L-阿拉伯糖吡喃糖苷甲酯: 一种没有异丙叉基保护的密切相关的化合物。
α-D-葡萄糖吡喃糖苷甲酯: 另一种具有类似结构特征的糖衍生物。
β-D-半乳糖吡喃糖苷甲酯: 一种具有类似糖骨架但立体化学不同的化合物。
独特性: 3,4-异丙叉基-β-L-阿拉伯糖吡喃糖苷甲酯的独特性在于其特殊的异丙叉基保护,它提供了稳定性并允许进行选择性反应。这使其在合成化学和生物化学研究中特别有用。
生物活性
Methyl 3,4-isopropylidene-β-L-arabinopyranoside is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and glycoscience. This article discusses its biological activity, focusing on cytotoxicity against cancer cells, selectivity indices, and mechanisms of action supported by diverse research findings.
Chemical Structure and Synthesis
Methyl 3,4-isopropylidene-β-L-arabinopyranoside is synthesized from L-arabinose through a series of chemical reactions involving protection and deprotection steps to yield the desired isopropylidene acetal. The compound's structure is crucial for its biological activity as it influences interactions with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of methyl 3,4-isopropylidene-β-L-arabinopyranoside against various cancer cell lines. The compound was tested using the MTT assay to determine cell viability after exposure to different concentrations.
Key Findings from Cytotoxicity Studies:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), UACC-62 (melanoma), and several others.
- Selectivity Index : The selectivity index is calculated by dividing the IC50 value obtained in nonmalignant cell lines by that in cancer cell lines. Higher selectivity indices indicate more favorable profiles for anticancer activity.
| Compound | A549 IC50 (µM) | MRC-5 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 14α | 31.3 ± 5.6 | 56.2 ± 2.4 | 1.8 |
| Cisplatin | 13.5 ± 2.7 | 99.2 ± 37.0 | 7.3 |
| Aprepitant | 18.3 ± 3.4 | 28.9 ± 6.8 | 1.6 |
The compound 14α demonstrated significant cytotoxicity against A549 cells with a selectivity index indicating a preference for cancer cells over normal lung cells, suggesting potential as an anticancer agent .
The mechanisms underlying the anticancer activity of methyl 3,4-isopropylidene-β-L-arabinopyranoside involve interactions with specific receptors and pathways:
- NK1 Receptor Antagonism : The compound has been shown to act as an antagonist at neurokinin-1 receptors (NK1R), which are implicated in various cancer types .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by changes in mitochondrial membrane potential and activation of caspases .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of methyl 3,4-isopropylidene-β-L-arabinopyranoside in preclinical models:
- Lung Cancer Model : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in A549 xenograft models compared to controls.
- Breast Cancer Sensitivity : MCF7 cells exhibited enhanced sensitivity to the compound when combined with standard chemotherapeutics, suggesting a synergistic effect .
属性
分子式 |
C9H16O5 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
(3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m0/s1 |
InChI 键 |
KHWJEUGTHXRSES-YWIQKCBGSA-N |
手性 SMILES |
CC1(O[C@H]2CO[C@@H]([C@@H]([C@H]2O1)O)OC)C |
规范 SMILES |
CC1(OC2COC(C(C2O1)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















